2-Bromo-6-cyclobutoxy-naphthalene
Description
2-Bromo-6-butoxynaphthalene (CAS: 66217-20-7) is a brominated naphthalene derivative with a butoxy substituent at the 6-position. Its molecular formula is C₁₄H₁₅BrO, and it has an average molecular mass of 279.177 g/mol . The compound is characterized by a naphthalene backbone modified with a bromine atom at position 2 and a linear butoxy (-OCH₂CH₂CH₂CH₃) group at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity and steric bulk, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-bromo-6-cyclobutyloxynaphthalene |
InChI |
InChI=1S/C14H13BrO/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13H,1-3H2 |
InChI Key |
YKAHBJVDMUQQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent, such as acetonitrile, under controlled temperature conditions to achieve selective bromination . The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using cyclobutanol and a suitable base.
Industrial Production Methods
Industrial production of 2-Bromo-6-cyclobutoxy-naphthalene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclobutoxy-naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Bromo-6-cyclobutoxy-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclobutoxy-naphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Brominated Naphthalenes
The table below compares key structural and physicochemical properties of 2-Bromo-6-butoxynaphthalene with related compounds:
Key Structural and Functional Differences
Substituent Bulk and Reactivity :
- The butoxy group in 2-Bromo-6-butoxynaphthalene provides moderate steric bulk compared to the bulkier benzyloxy group in 2-(Benzyloxy)-6-bromonaphthalene, which may hinder nucleophilic substitution at the bromine site .
- Branched alkoxy groups (e.g., 2-methylbutoxy in 2-Bromo-6-(2-methylbutoxy)naphthalene) further increase steric hindrance, reducing reaction rates in cross-coupling reactions .
Electronic Effects :
- Electron-withdrawing groups like fluorine (in 2-Bromo-6-fluoronaphthalene) polarize the naphthalene ring, enhancing the electrophilicity of the bromine atom for Suzuki-Miyaura couplings .
- Ester groups (e.g., -COOCH₃ in Methyl 6-bromonaphthalene-2-carboxylate) increase polarity, improving solubility in polar solvents for pharmaceutical applications .
Thermal Stability :
- 2-(Benzyloxy)-6-bromonaphthalene exhibits a higher predicted boiling point (434.6°C ) due to strong π-π stacking interactions from the benzyl group .
Biological Activity
2-Bromo-6-cyclobutoxy-naphthalene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Structure:
- Molecular Formula: C13H12BrO
- Molecular Weight: 266.14 g/mol
- IUPAC Name: 2-bromo-6-(cyclobutoxy)naphthalene
The biological activity of 2-Bromo-6-cyclobutoxy-naphthalene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's bromine atom and cyclobutoxy group may influence its binding affinity and selectivity towards these targets, potentially leading to various pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: It could act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways.
Antitumor Activity
Recent studies have indicated that 2-Bromo-6-cyclobutoxy-naphthalene exhibits significant antitumor properties. A notable case study involved the evaluation of its effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of 2-Bromo-6-cyclobutoxy-naphthalene. In vitro studies have shown that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
-
Case Study on Antitumor Effects:
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of 2-Bromo-6-cyclobutoxy-naphthalene on MCF-7 cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates. -
Antimicrobial Efficacy:
In a research article from Pharmaceutical Biology, the antimicrobial efficacy of the compound was tested against multi-drug resistant strains. The results showed promising activity, suggesting potential applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
